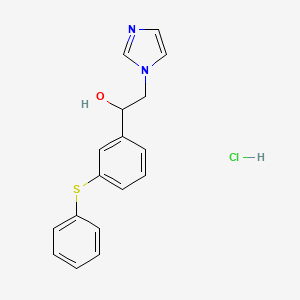
alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride: is a chemical compound with a complex structure that includes an imidazole ring, a phenyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the phenyl and thiophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the ethanol moiety: This step involves the reduction of a corresponding ketone or aldehyde to form the ethanol group.
Hydrochloride formation: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the ethanol group to an alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and thiophenyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride can be compared with other similar compounds, such as:
- Alpha-(p-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride
- Alpha-(o-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride
- Alpha-(m-Phenylthioethyl)-1-imidazoleethanol monohydrochloride
These compounds share similar structural features but differ in the position of the phenyl and thiophenyl groups, which can affect their chemical properties and biological activities
Properties
CAS No. |
73932-28-2 |
|---|---|
Molecular Formula |
C17H17ClN2OS |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H16N2OS.ClH/c20-17(12-19-10-9-18-13-19)14-5-4-8-16(11-14)21-15-6-2-1-3-7-15;/h1-11,13,17,20H,12H2;1H |
InChI Key |
ZKKCWWWDLASCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)C(CN3C=CN=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



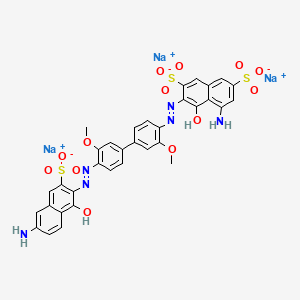
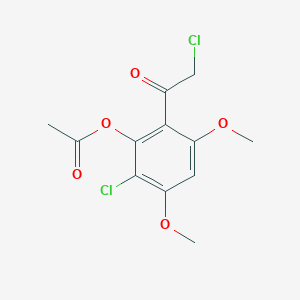
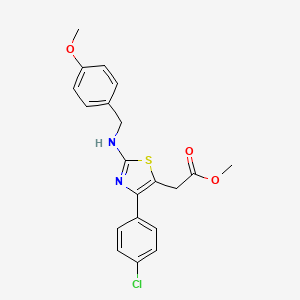
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
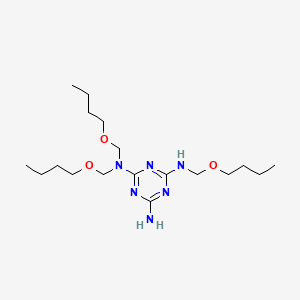


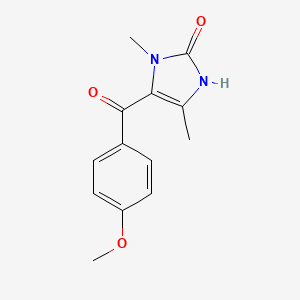

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
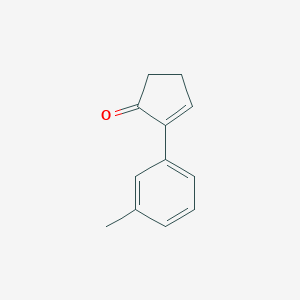
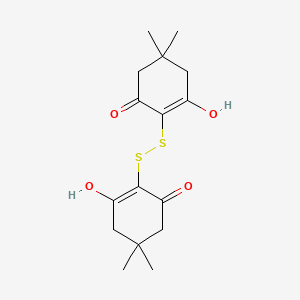
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
